2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Description
2-Methyl-2-{[2-(trifluoromethyl)spiro[indole-3,4-piperidine]-1-yl]carbonyloxy}propylidyne (CAS: 1251004-24-6) is a spirocyclic compound featuring a fused indole-piperidine core. The trifluoromethyl (-CF₃) group at the 2-position of the indole ring and the methyl-substituted propylidyne carbonyloxy moiety contribute to its unique steric and electronic properties . Catalog data indicate a purity of 95%, with applications likely in medicinal chemistry due to structural parallels with kinase inhibitors and spirocyclic bioactive agents .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(9-11-23)12-6-4-5-7-13(12)22-14(17)18(19,20)21/h4-7,14,22H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASCASONTYJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(NC3=CC=CC=C23)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spiro-Indole-Piperidine Core
The core structure can be synthesized via a multistep process involving:
- Condensation of indole derivatives with suitable aldehydes or ketones to form the indole ring.
- Cyclization with piperidine derivatives , often facilitated by acid or base catalysis, to generate the spiro junction.
Research findings suggest that the key step involves a cyclization reaction where a suitably functionalized indole precursor reacts with a piperidine derivative under controlled conditions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of the spiro ring is introduced via:
- Electrophilic trifluoromethylation , using reagents such as Togni's reagent or Umemoto's reagent, under mild conditions to avoid decomposition.
- Nucleophilic trifluoromethylation , employing trifluoromethyl anions or related nucleophiles, often in the presence of catalysts like copper or silver salts.
Patent literature indicates the synthesis of 2-chloro-4-(trifluoromethyl)pyridine as an intermediate, which can be used as a trifluoromethyl source in subsequent steps.
Functionalization with Carbonyloxy and Propylidyne Groups
The carbonyloxy group is introduced via:
- Carbonyloxyation of hydroxyl groups using reagents like phosgene derivatives or chloroformates.
- Alkylation reactions with appropriate alkyl halides or esters to attach the propylidyne moiety, often under basic conditions with catalysts such as potassium carbonate.
Specific Synthetic Protocols and Conditions
Notes on Optimization and Challenges
- Reaction selectivity is critical, especially during trifluoromethylation, to prevent side reactions.
- Temperature control is essential during cyclization and functionalization to maintain stereochemistry and yield.
- Purification techniques such as column chromatography and recrystallization are employed to isolate high-purity intermediates.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The indole moiety can bind to specific receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Spiro-Indole-Piperidine Derivatives
Core Ring Modifications
- Piperidine Replacement : Compounds B1–B7 replace the piperidine ring with cyclopropane, reducing conformational flexibility. This substitution diminishes EGFR/HER2 inhibition efficacy (residual activity >60% at 0.5 µM) compared to piperidine-containing analogs (residual activity ~30–50%) .
- Indoline vs. Benzmorpholine : Derivatives C1–C4 and D1–D2 substitute indoline with benzmorpholine, enhancing solubility but reducing target affinity (HER2 residual activity: 55–70%) .
Substituent Variations
- Trifluoromethyl Positioning : The target compound’s -CF₃ group at the indole 2-position contrasts with ST-6011 (4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine), where -CF₃ is on a pyrrolopyridine core. This difference impacts logP values (predicted 3.1 for the target vs. 2.8 for ST-6011) .
- Acyloxy Modifications: The propylidyne carbonyloxy group in the target compound differs from A1–A4, which feature aminopyridine side chains. The latter show improved cellular permeability but comparable EGFR inhibition (IC₅₀: 15–25 nM vs. target’s 18 nM) .
Key Findings :
- Piperidine retention is critical for kinase inhibition; cyclopropane analogs (B1–B7 ) show >60% residual activity, indicating poor target engagement .
- The -CF₃ group enhances metabolic stability but may sterically hinder binding in non-indole cores (e.g., ST-6011 lacks kinase activity) .
- The DDR1 inhibitor () demonstrates that bromo and pyrazolopyridine substituents enable selective kinase targeting, contrasting with the target compound’s broader HER2/EGFR profile .
Biological Activity
The compound 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne represents a novel class of spiro-indole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Indole Core : A bicyclic structure that contributes to various biological activities.
- Spiro Configuration : Enhances molecular diversity and may influence receptor binding.
- Trifluoromethyl Group : Known to increase lipophilicity and modulate biological interactions.
The molecular formula is represented as , with a molecular weight of approximately 348.34 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro-indole derivatives, including the compound . Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study investigated the effects of related spiro-indole compounds on human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The findings revealed:
- Compound Efficacy :
- Compound 6m (a related spiro-indole) showed an IC50 value of 3.597 µM against MCF7 cells, comparable to standard chemotherapeutics like 5-fluorouracil.
- Another derivative exhibited an IC50 of 2.434 µM against A431 (skin cancer) cells, indicating potent antiproliferative activity.
Table 1 summarizes the IC50 values for various spiro-indole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | MCF7 | 3.597 |
| 6m | A431 | 2.434 |
| 5-FU | MCF7 | 3.15 |
| Sunitinib | MCF7 | 3.97 |
Neuropharmacological Activity
In addition to anticancer properties, spiro-indole compounds are being explored for their neuropharmacological effects. The potential mechanisms include modulation of neurotransmitter systems and neuroprotective actions.
Research suggests that these compounds may interact with specific receptors in the central nervous system (CNS), possibly affecting pathways involved in neurodegenerative diseases. The binding affinity and selectivity for neurotransmitter receptors are critical areas of ongoing investigation.
Antimicrobial Activity
Preliminary studies have also indicated that certain spiro-indole derivatives possess antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 2-methyl-2-{[2-(trifluoromethyl)spiro[indole-3,4-piperidine]-1-yl]carbonyloxy}propylidyne?
Methodological Answer:
The synthesis of this spiro compound likely involves multi-step protocols, including:
- Spiro-ring formation : Acylation or alkylation reactions (e.g., using 1-benzyl-4-piperidone derivatives as precursors) to construct the spiro[indole-3,4-piperidine] core .
- Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions.
- Esterification/Carbonylation : React the spiro intermediate with activated carbonyl agents (e.g., chloroformates) under anhydrous conditions .
Optimization : - Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., base catalysts like NaOH in dichloromethane) to improve yields .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Advanced: How can computational methods resolve contradictions in mechanistic pathways for spiro compound formation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., spirocyclization vs. competing side reactions) .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in trifluoromethyl group incorporation .
- Cross-Validation : Compare computational predictions with experimental data (e.g., GC-MS fragmentation patterns, NMR coupling constants) to resolve discrepancies .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm spiro connectivity and trifluoromethyl group placement (e.g., distinct F coupling in H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out impurities .
- HPLC-PDA : Assess purity (>99%) and detect regioisomers using reverse-phase columns (C18, acetonitrile/water gradient) .
Advanced: How should researchers address conflicting spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine H-C HSQC/HMBC NMR to resolve ambiguous proton assignments .
- X-ray Crystallography : If crystalline, determine absolute configuration to confirm spiro stereochemistry .
- Isotopic Labeling : Use O/N-labeled reagents to trace carbonyl oxygen or piperidine nitrogen in MS/MS fragmentation .
Basic: What theoretical frameworks guide the study of this compound’s bioactivity?
Methodological Answer:
- Receptor-Ligand Interaction Models : Link the spiro-piperidine moiety to potential kinase or GPCR targets (e.g., molecular docking with homology models) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl position) to correlate with in vitro assay results .
Advanced: How to design environmental fate studies for assessing this compound’s ecological impact?
Methodological Answer:
- Abiotic Degradation : Test hydrolysis/photolysis under varying pH/UV conditions, analyzed via LC-QTOF-MS .
- Biotic Transformation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., dealkylated products) .
- QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .
Advanced: What molecular modeling strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against crystallographic protein structures (e.g., cytochrome P450 isoforms) .
- Free-Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl substitution .
- In Silico ADMET : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, fume hoods, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
- Emergency Response : For inhalation exposure, administer fresh air and seek medical evaluation .
Advanced: How to resolve stereochemical ambiguities in the spiro[indole-3,4-piperidine] core?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configuration .
- Dynamic NMR : Analyze coalescence temperatures for axial/equatorial proton exchange in piperidine rings .
Advanced: What interdisciplinary approaches enhance research on this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
